molecular formula C17H14N4O5 B2597196 N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE CAS No. 1428358-98-8

N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE

Cat. No.: B2597196
CAS No.: 1428358-98-8
M. Wt: 354.322
InChI Key: SKNVXBVSRCWFRB-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide: is a complex organic compound that features a unique combination of benzodioxole, furan, oxadiazole, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furan intermediates, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates with azetidine-1-carboxamide under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions: N-(2H-1,3-benzodioxol-5-yl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(2H-1,3-benzodioxol-5-yl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity is of interest for drug discovery and development. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a valuable candidate for further research in medicinal chemistry.

Medicine: In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • (3-Chloropropyl)trimethoxysilane

Comparison: N-(2H-1,3-benzodioxol-5-yl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity, stability, or specificity in its applications, making it a valuable addition to the repertoire of compounds used in scientific research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c22-17(18-11-3-4-12-14(6-11)25-9-24-12)21-7-10(8-21)16-19-15(20-26-16)13-2-1-5-23-13/h1-6,10H,7-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNVXBVSRCWFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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